REACTION_CXSMILES
|
Br[C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)=[O:7])=[CH:4][C:3]=1[N+:19]([O-])=O.[H][H].O.N>[Pd].O1CCOCC1>[NH2:19][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:2]=1)[C:6]([C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
O.N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
At 70°-80° C., with the mixture being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a closed vessel equipped with a thermometer and a stirrer there
|
Type
|
CUSTOM
|
Details
|
to be absorbed in the mixture in about 11 hours
|
Duration
|
11 h
|
Type
|
STIRRING
|
Details
|
Then, again with the mixture being stirred, at 30°-40° C.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
FILTRATION
|
Details
|
is filtered at 30°-40° C.
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)C2=CC=C(C=C2)N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |